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molecular formula C15H24 B8360398 Triisopropylbenzene

Triisopropylbenzene

Cat. No. B8360398
M. Wt: 204.35 g/mol
InChI Key: LGXAANYJEHLUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04448234

Procedure details

Crude triisopropylbenzene hydroperoxide is an organic peroxide composition obtained by oxidizing crude triisopropylbenzene. Crude triisopropylbenzene is produced by the reaction of one mole benzene with three moles propene in the presence of an aluminum chloride catalyst. The crude triisopropyl benzene is a mixture which is predominantly 1, 3, 5 triisopropylbenzene and minor amounts of 1, 2, 4 triisopropylbenzene, meta- and para-diisopropylbenzene, cumene, and a trace of 1, 2, 4, 5 tetraisopropylbenzene.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
triisopropylbenzene hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organic peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]O.[CH:3]([C:6]1[C:7]([CH:15]([CH3:17])[CH3:16])=[C:8]([CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][CH:11]=1)([CH3:5])[CH3:4].[CH:18](C1C(C(C)C)=C(C(C)C)C=CC=1)([CH3:20])[CH3:19].C1C=CC=CC=1>[Cl-].[Al+3].[Cl-].[Cl-]>[CH:12]([C:8]1[C:7]([CH:15]([CH3:17])[CH3:16])=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:11]=[CH:10][CH:9]=1)([CH3:14])[CH3:13].[CH2:19]=[CH:18][CH3:20] |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
triisopropylbenzene hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
Step Three
Name
organic peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
Name
Type
product
Smiles
C=CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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